4-Hydroxy-3-methylsulfanylbutan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10O2S |
|---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
4-hydroxy-3-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H10O2S/c1-4(7)5(3-6)8-2/h5-6H,3H2,1-2H3 |
InChI Key |
PDPONSYWTZZBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CO)SC |
Origin of Product |
United States |
Occurrence, Biogenesis, and Metabolic Intermediacy
Natural Occurrence and Ecological Distribution
Information regarding the identification of 4-Hydroxy-3-methylsulfanylbutan-2-one in the metabolomes of Arctic bacteria is not currently available in the public scientific literature. The study of microbial life in extreme environments like the Arctic is an active area of research, and the discovery of novel metabolites is a significant aspect of this field. It is plausible that specialized analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, would be required to identify and characterize a unique compound like this compound from complex microbial extracts. The ecological significance of such a compound in Arctic bacteria would likely be related to adaptation to cold temperatures, nutrient scarcity, or inter-species communication.
There is currently no information available to confirm the presence of this compound in other non-human biological systems.
Biogenesis Pathways and Precursor Relationships
While a definitive role cannot be established without direct evidence, the structure of this compound, containing a methylsulfanyl group, strongly suggests a connection to methionine metabolism. Methionine is an essential amino acid that serves as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in virtually all organisms. It is conceivable that this compound could be an intermediate or a byproduct of a novel pathway for methionine catabolism or salvage.
The biogenesis of this compound would necessitate a series of enzymatic transformations. Based on its structure, these could hypothetically involve enzymes such as methyltransferases, hydroxylases, and oxidoreductases acting on related thiobutanone or thiobutanoate precursors. The specific enzymes and the sequence of these reactions remain to be elucidated.
Metabolite Profiling and Identification in Environmental and Biological Matrices
The development of targeted metabolite profiling methods would be essential for the detection and quantification of this compound in various environmental and biological samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) would be the methods of choice for such analyses. However, without an analytical standard for this compound, the identification and quantification of this compound in complex matrices are not feasible.
Advanced Synthetic Methodologies and Chemical Transformation
Strategies for Carbon-Sulfur Bond Formation in the Butanone Framework
The introduction of the methylsulfanyl group at the C-3 position of the butanone backbone is a critical step in the synthesis of 4-Hydroxy-3-methylsulfanylbutan-2-one. This requires the formation of a carbon-sulfur (C-S) bond, a cornerstone of organosulfur chemistry. General strategies often involve the reaction of an enolate or enol equivalent of a parent ketone with an electrophilic sulfur source.
One prominent method for methylthiolation involves the use of dimethyl sulfoxide (B87167) (DMSO) as the methylthiolating reagent, mediated by a copper(II) catalyst under oxidative conditions. acs.org While this has been demonstrated for aryl C-H bonds, similar principles can be adapted for activated C-H bonds, such as the α-position of a ketone. acs.org Another approach involves the generation of a trisulfur (B1217805) radical anion (S3•−) from sources like elemental sulfur or potassium sulfide, which can then react with unsaturated hydrocarbons to form thiophenes, demonstrating a pathway for C-S bond formation. researchgate.netnih.gov For a more direct approach on a butanone framework, an α-haloketone precursor could be reacted with a sulfur nucleophile like sodium thiomethoxide in a standard nucleophilic substitution reaction.
Table 1: Selected Methods for C-S Bond Formation
| Method | Sulfur Source | Typical Substrate | Key Features |
|---|---|---|---|
| Copper-Mediated Methylthiolation | Dimethyl sulfoxide (DMSO) | Aryl C-H bonds | Utilizes an inexpensive and widely available reagent. acs.org |
| Radical Thiolation | Elemental Sulfur / K₂S | Alkenes, Alkynes | Involves a trisulfur radical anion (S3•−) intermediate. researchgate.net |
Stereoselective Synthesis Approaches for Chiral Centers at the Butanone Backbone
The C-3 position of this compound is a chiral center. Consequently, controlling the stereochemistry at this position is crucial for accessing enantiomerically pure forms of the molecule. Stereoselective synthesis can be achieved through various asymmetric methodologies.
One effective strategy is the use of chiral auxiliaries. For instance, a chiral diamine, such as trans-1,2-diaminocyclohexane, can be condensed with a β-ketoester to form a chiral enamine. mdpi.com This enamine can then react with an electrophilic trifluoromethylthiolating agent to install the sulfur-containing group with high diastereoselectivity. mdpi.com After the reaction, the chiral auxiliary can be removed to yield the enantioenriched α-sulfanyl-β-keto compound. mdpi.com Although demonstrated with a trifluoromethylthio group, this methodology provides a clear blueprint for the stereocontrolled introduction of a methylsulfanyl group.
Another approach is substrate-controlled synthesis, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, the reduction of a chiral α-sulfanyl-β-diketone could proceed with high diastereoselectivity, influenced by the directing effect of the sulfur substituent.
Chemoenzymatic Synthesis and Biocatalytic Routes for Analog Generation
Chemoenzymatic and biocatalytic methods offer powerful, green alternatives for synthesizing chiral molecules and their analogs. nih.gov These approaches utilize the high selectivity of enzymes to perform specific chemical transformations under mild conditions. nih.govnih.govchemrxiv.org
Enzymes such as ketoreductases (KREDs) are particularly valuable. They can catalyze the stereoselective reduction of ketone functionalities to produce chiral alcohols. nih.gov For instance, the asymmetric reduction of the parent compound, 4-hydroxy-2-butanone, to (R)-1,3-butanediol has been achieved with excellent stereoselectivity using newly isolated microbial strains like Pichia jadinii and Candida krusei. researchgate.netnih.gov This demonstrates the potential for generating chiral diol analogs of this compound.
Furthermore, biocatalytic routes can be designed for the synthesis of complex molecules starting from simple precursors. mdpi.com Tandem reactions, combining the activity of multiple enzymes in one pot, can build molecular complexity efficiently. For example, an aldolase (B8822740) could be used to form the carbon backbone, followed by a ketoreductase to set the stereochemistry of a hydroxyl group. nih.gov This modular approach allows for the generation of a diverse library of analogs.
Derivatization Chemistry and Analog Generation
The functional groups of this compound—hydroxyl, ketone, and methylsulfanyl—provide multiple handles for chemical modification to generate a wide range of analogs.
The primary hydroxyl group is a versatile site for derivatization. Standard organic transformations can be applied to convert it into other functional groups.
Esterification: The hydroxyl group can be readily acylated to form esters using reagents like acetic anhydride (B1165640) or isonicotinoyl chloride (INC). nih.govnih.gov
Etherification: Conversion to an ether can be achieved under Williamson ether synthesis conditions (deprotonation with a base followed by reaction with an alkyl halide) or by using other alkylating agents.
Oxidation: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid can be accomplished using a variety of modern oxidation reagents, providing access to highly functionalized analogs.
Halogenation: The hydroxyl group can be substituted for a halogen using reagents like thionyl chloride (for chlorine) or phosphorus tribromide (for bromine), creating precursors for further nucleophilic substitution reactions.
Table 2: Example Derivatization Reactions of the Hydroxyl Group
| Reaction | Reagent Example | Product Functional Group |
|---|---|---|
| Acetylation | Acetic Anhydride | Acetate Ester nih.gov |
| Pyridinoylation | Isonicotinoyl Chloride (INC) | Isonicotinate Ester nih.gov |
The ketone at the C-2 position is a key site for transformations, with reduction to the corresponding secondary alcohol being a primary example. This transformation generates a new chiral center, resulting in 3-methylsulfanylbutane-1,2-diol.
The stereochemical outcome of this reduction can often be controlled. Chelation-controlled reductions are particularly effective for β-hydroxy ketones. organic-chemistry.org A reducing agent like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) can coordinate to both the existing hydroxyl and the ketone oxygen atoms, leading to a directed delivery of the hydride and resulting in high diastereoselectivity for the anti-1,2-diol product. organic-chemistry.org
Biocatalytic reduction offers another route to high stereoselectivity. As previously mentioned, various microorganisms and their isolated ketoreductases exhibit high activity and enantioselectivity in the reduction of 4-hydroxy-2-butanone, a close analog. researchgate.netnih.gov Strains of Pichia jadinii and Candida krusei have been shown to produce (R)-1,3-butanediol with enantiomeric excess values of 100% and 99.0%, respectively. researchgate.netnih.gov Applying similar biocatalysts to this compound would be a promising strategy for accessing specific stereoisomers of the corresponding diol.
Table 3: Methods for Ketone Reduction in Hydroxybutanone Systems
| Method | Reagent/Biocatalyst | Substrate | Product | Selectivity |
|---|---|---|---|---|
| Chelation-Controlled Reduction | Red-Al | Acetal-protected α-hydroxy ketones | anti-1,2-diols | High diastereoselectivity (dr 5–20:1) organic-chemistry.org |
| Asymmetric Bioreduction | Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 100% e.e. researchgate.net |
The methylsulfanyl (thioether) group is also amenable to chemical modification, most notably through oxidation or reactions involving the sulfur atom.
Oxidation: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide and, under stronger conditions, the sulfone. Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used for these transformations. This introduces polarity and hydrogen-bonding capabilities, significantly altering the molecule's properties.
Halogenation: While direct halogenation at the methylsulfanyl group is less common than α-halogenation of the thioether, reactions can be designed to achieve this. For example, treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can lead to the formation of an α-halo thioether, which is a versatile synthetic intermediate.
Alkylation (Sulfonium Salt Formation): As a nucleophile, the sulfur atom can be alkylated with electrophiles like methyl iodide to form a sulfonium (B1226848) salt. nih.gov This converts the neutral thioether into a charged moiety, which can act as a leaving group or participate in other reactions. nih.gov
In-depth Spectroscopic Analysis of this compound Remains Elusive
A comprehensive review of scientific literature and chemical databases reveals a significant lack of available spectroscopic data for the chemical compound this compound. Despite a thorough search for experimental and theoretical data, detailed information regarding its structural elucidation and spectroscopic analysis is not publicly accessible. This includes a notable absence of data in the key analytical areas of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The inquiry sought to detail the methodologies used to confirm the structure and analyze the spectroscopic properties of this compound, following a specific and detailed outline. However, the foundational data required to populate such an analysis—including ¹H NMR, ¹³C NMR, multidimensional NMR, High-Resolution Mass Spectrometry (HRMS), tandem mass spectrometry (MS/MS), and IR spectra—could not be located for this specific compound.
While spectroscopic data for structurally related compounds are available, the strict focus of this inquiry on this compound prevents the inclusion of such information. The absence of specific data for the target compound means that a detailed discussion of its unique spectroscopic characteristics and the nuances of its structural confirmation cannot be provided at this time.
Further research or the publication of experimental findings by the scientific community would be necessary to enable a thorough and accurate spectroscopic analysis of this compound as outlined.
Structural Elucidation and Spectroscopic Analysis Methodologies
Chiroptical Spectroscopic Methods for Stereochemical Analysis
Chiroptical spectroscopy provides detailed information about the stereochemical features of chiral molecules. The primary methods used for this purpose are Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD). These techniques are highly sensitive to the spatial arrangement of atoms and functional groups within a molecule.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides information about the absolute configuration and conformation of molecules in solution. rsc.orgnih.gov VCD is particularly useful for analyzing the stereochemistry of complex molecules, including natural products and pharmaceuticals. nist.govnih.gov The resulting VCD spectrum is a unique fingerprint of a molecule's stereochemistry.
For a molecule like 4-Hydroxy-3-methylsulfanylbutan-2-one, VCD could be employed to definitively determine the absolute configuration of its chiral center. By comparing the experimental VCD spectrum with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), the absolute configuration (R or S) can be unambiguously assigned. nih.gov
Illustrative VCD Data for a Chiral Molecule
| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode |
| 2980 | +2.5 | C-H stretch |
| 1715 | -5.8 | C=O stretch |
| 1350 | +1.2 | C-H bend |
| 1100 | +3.7 | C-O stretch |
Note: This table provides hypothetical data for illustrative purposes, as specific experimental VCD data for this compound is not publicly available.
Electronic Circular Dichroism (ECD)
ECD spectroscopy is a technique that measures the differential absorption of left and right circularly polarized ultraviolet and visible light by a chiral molecule. mdpi.com This method is particularly sensitive to the electronic transitions within a molecule and can be used to determine the absolute configuration of chiral compounds containing chromophores. mdpi.com The presence of a carbonyl group in this compound makes it a suitable candidate for ECD analysis.
Similar to VCD, the experimental ECD spectrum can be compared with theoretically calculated spectra to assign the absolute configuration. mdpi.com The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule.
Illustrative ECD Data for a Chiral Molecule
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Electronic Transition |
| 290 | +1.5 | n → π |
| 210 | -4.2 | π → π |
Note: This table provides hypothetical data for illustrative purposes, as specific experimental ECD data for this compound is not publicly available.
Optical Rotatory Dispersion (ORD)
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of chiral molecules. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry.
While modern analytical techniques like VCD and ECD often provide more detailed structural information, ORD remains a valuable tool in stereochemical analysis.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting the reactivity of a molecule. These methods allow for the calculation of various molecular properties, including optimized geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).
Electronic Structure and Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in 4-Hydroxy-3-methylsulfanylbutan-2-one by finding the minimum energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For analogous organosulfur compounds, DFT has been used to predict these parameters with high accuracy. nih.govrsc.org The electronic distribution can be analyzed using methods like Natural Bond Orbital (NBO) analysis, which provides insight into atomic charges and orbital interactions. nih.gov In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to have significant negative partial charges, while the sulfur atom in the methylsulfanyl group will also influence the local electron density.
Reactivity Profiles from Frontier Orbitals: The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In a study on the analogous compound 4-(4-hydroxyphenyl)-butan-2-one (Raspberry Ketone), DFT calculations determined a HOMO-LUMO energy separation of approximately 7.8 eV, suggesting moderate chemical reactivity. nih.gov Analysis of the frontier orbitals for this analog indicated a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition at the aromatic ring. nih.gov For this compound, the LUMO is expected to be localized around the carbonyl group, making it the primary site for nucleophilic attack. The HOMO would likely have significant contributions from the lone pairs on the oxygen and sulfur atoms, indicating these sites as potential centers of nucleophilicity.
Molecular Electrostatic Potential (MEP) and Fukui Functions: The Molecular Electrostatic Potential (MEP) map is another tool used to predict reactivity. It visualizes the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (electronegative potential, susceptible to electrophilic attack) and blue regions indicating electron-poor areas (electropositive potential, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential around the carbonyl and hydroxyl oxygens and a region of positive potential near the hydroxyl hydrogen.
Fukui functions can be calculated to provide a more quantitative measure of site selectivity for nucleophilic, electrophilic, and radical attacks. nih.gov These descriptors help to pinpoint the specific atoms within the molecule most likely to participate in different types of reactions.
Table 1: Representative Quantum Chemical Properties for Analogous Structures This table presents typical calculated values for analogous β-hydroxy ketones and methylsulfanyl compounds to illustrate the expected properties of this compound.
| Property | Description | Typical Calculated Value (Analog) | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV | nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 0.3 to 1.3 eV | nih.gov |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | ~7.8 eV | nih.gov |
| NBO Charge on Carbonyl Carbon | Partial charge indicating electrophilicity | +0.4 to +0.6 e | nih.gov |
| NBO Charge on Carbonyl Oxygen | Partial charge indicating nucleophilicity | -0.5 to -0.7 e | nih.gov |
| NBO Charge on Sulfur Atom | Partial charge on the sulfur atom | -0.04 to +0.04 e | acs.org |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior and intermolecular interactions in different environments, such as in a pure liquid or in solution. labxing.comnih.gov
For this compound, MD simulations can elucidate the nature and strength of the non-covalent forces that govern its physical properties. The key intermolecular interactions expected for this molecule are:
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The carbonyl (=O) group acts as a strong hydrogen bond acceptor. MD simulations can quantify the dynamics, lifetime, and geometry of these hydrogen bonds, which are crucial for understanding properties like boiling point, viscosity, and solubility in protic solvents like water. nih.gov
Dipole-Dipole Interactions: The high polarity of the ketone and hydroxyl functional groups creates a significant molecular dipole moment. These permanent dipoles lead to attractive dipole-dipole interactions between molecules in the condensed phase.
London Dispersion Forces: These are weak, transient forces arising from temporary fluctuations in electron density and are present in all molecules. The methyl and methylene (B1212753) groups, as well as the sulfur atom in the methylsulfanyl group, contribute to these interactions.
A molecular dynamics study of 4'-hydroxyacetophenone, an analogous hydroxy ketone, highlighted the sensitivity of lattice energetics to the specific arrangement and flexibility of molecules, underscoring the importance of accurately modeling these interactions. acs.org MD simulations can reveal how molecules of this compound would arrange themselves in a liquid or solid state, predicting properties like radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance.
In Silico Prediction of Reaction Pathways and Mechanistic Elucidation
Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions and elucidating their detailed mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energy (the energy barrier of the transition state) determines the reaction rate.
Common Reaction Pathways: For this compound, several reaction pathways can be investigated in silico:
Aldol-Type Reactions: As a β-hydroxy ketone, the molecule is a product of an aldol (B89426) reaction. libretexts.orgyoutube.com The reverse reaction, a retro-aldol cleavage, could be a potential degradation pathway. Computational methods can model the transition states for both the formation and cleavage, providing insight into the stability of the C-C bond alpha to the carbonyl group. researchgate.net
Dehydration: The β-hydroxy ketone moiety can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone, particularly under acidic or basic conditions with heating. rsc.org DFT calculations can determine the activation barriers for different possible E1, E2, or E1cB mechanisms.
Reactions at the Sulfur Center: The methylsulfanyl group can undergo oxidation to form a sulfoxide (B87167) and subsequently a sulfone. Computational studies on organosulfur compounds have successfully elucidated the mechanisms of such oxidation reactions. researchgate.net Furthermore, the sulfur atom can act as a nucleophile. DFT calculations have been used extensively to model the mechanisms of nucleophilic attack on sulfur and by sulfur-containing compounds. chemrxiv.orgresearchgate.net
Mechanistic Elucidation: Using DFT, the geometry of the transition state for a proposed reaction step can be optimized, and its energy calculated. The intrinsic reaction coordinate (IRC) method can then be used to confirm that this transition state correctly connects the reactant and product states on the potential energy surface. researchgate.net This process allows for a step-by-step validation of a proposed reaction mechanism. For example, a computational study on the thionation of ketones using Lawesson's reagent correctly predicted the multi-step mechanism and rationalized the observed reactivity differences based on calculated energy barriers. acs.org A similar approach could be applied to predict the reactivity of this compound with various reagents.
Ligand-Enzyme Docking Studies in Model Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.
For this compound, docking studies can predict its binding affinity and mode of interaction within the active site of various enzymes. The molecule's functional groups suggest several potential interactions:
The hydroxyl group can act as a hydrogen bond donor or acceptor with polar amino acid residues like serine, threonine, aspartate, or glutamate.
The carbonyl oxygen is a strong hydrogen bond acceptor.
The methylsulfanyl group can participate in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine. It can also engage in less common but significant interactions, such as S-π stacking with aromatic residues like phenylalanine or tyrosine.
Recent computational studies have successfully used molecular docking to investigate the binding of β-hydroxy ketone derivatives to the main protease (Mpro) of SARS-CoV-2, identifying key hydrogen bonding and hydrophobic interactions that contribute to high binding affinities. scielo.org.zaresearchgate.net Similarly, docking studies of arylsulfanyl derivatives against the Mycobacterium tuberculosis enoyl–acyl carrier protein reductase (InhA) have elucidated their binding mode and affinity. researchgate.net These studies provide a framework for how this compound might interact with enzyme active sites. A docking simulation would place the molecule in various conformations within the binding pocket, scoring each pose based on an energy function that estimates the binding affinity (often expressed in kcal/mol). The resulting poses would reveal the most probable binding orientation and the specific amino acid residues involved in the interaction.
Table 2: Potential Intermolecular Interactions in Ligand-Enzyme Docking This table summarizes the types of non-covalent interactions that this compound could form within an enzyme active site, based on studies of analogous ligands.
| Molecular Feature of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Hydroxyl Group (-OH) | Hydrogen Bond (Donor/Acceptor) | Ser, Thr, Asp, Glu, His, Asn, Gln | scielo.org.zaresearchgate.net |
| Carbonyl Group (C=O) | Hydrogen Bond (Acceptor) | Ser, Thr, His, Lys, Arg, Asn, Gln | scielo.org.zaresearchgate.net |
| Methylsulfanyl Group (-SCH₃) | Hydrophobic Interaction | Leu, Ile, Val, Ala, Phe, Trp, Met | researchgate.net |
| Methylsulfanyl Group (-SCH₃) | S-π Stacking | Phe, Tyr, Trp, His | researchgate.net |
| Aliphatic Backbone | Van der Waals / Hydrophobic | Ala, Val, Leu, Ile, Pro, Met | mdpi.com |
Analytical Techniques for Trace Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like 4-Hydroxy-3-methylsulfanylbutan-2-one. The development of a robust GC-MS method involves careful optimization of several parameters to achieve the desired sensitivity and selectivity.
The choice of the capillary column is critical. A mid-polar column is often suitable for a multifunctional compound like this compound, providing a good balance of interactions for effective separation from matrix components. The temperature program of the GC oven is another crucial parameter that is optimized to ensure adequate separation of the analyte from other volatile compounds in the sample. A typical program might start at a low temperature to trap volatile compounds at the head of the column, followed by a gradual ramp to a higher temperature to elute the compounds based on their boiling points and interactions with the stationary phase.
For detection, mass spectrometry is operated in both full-scan and selected ion monitoring (SIM) modes. The full-scan mode is utilized during method development to identify the compound based on its mass spectrum. Once the characteristic ions are identified, the more sensitive SIM mode is employed for quantitative analysis, monitoring only a few specific ions, which significantly improves the signal-to-noise ratio and lowers the limit of detection. Derivatization is a common strategy to improve the volatility and thermal stability of hydroxyl-containing compounds for GC analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequently employed technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, leading to sharper chromatographic peaks and improved sensitivity.
Table 1: Representative GC-MS Parameters for Analysis of Similar Analytes
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Mode | Full Scan (m/z 40-450) and SIM |
| Derivatization | BSTFA with 1% TMCS |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms
For the analysis of non-volatile forms or derivatives of this compound, such as its glucuronide or sulfate (B86663) conjugates that may be formed in biological systems, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The inherent polarity of these conjugates makes them unsuitable for GC-MS without extensive derivatization.
Reversed-phase liquid chromatography is the most common separation technique, utilizing a C18 column to separate compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to elute a wide range of compounds with varying polarities.
Electrospray ionization (ESI) is the most widely used ionization technique for LC-MS analysis of polar and non-volatile compounds. It can be operated in both positive and negative ion modes. For this compound and its derivatives, the choice of polarity will depend on the specific analyte and the pH of the mobile phase. Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and sensitivity. In this mode, a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and provides excellent quantitative results even in complex matrices.
Table 2: Illustrative LC-MS/MS Parameters for Related Compounds
| Parameter | Condition |
| Column | C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Scan Mode | Selected Reaction Monitoring (SRM) |
Capillary Electrophoresis and Other Chromatographic Separation Techniques
Capillary electrophoresis (CE) offers an alternative separation technique, particularly for charged species. While this compound is neutral, it can be derivatized to introduce a charged group, allowing for its analysis by CE. This technique provides high separation efficiency and requires very small sample volumes. The separation in CE is based on the differential migration of analytes in an electric field. Factors such as the pH of the buffer, applied voltage, and the type of capillary coating can be optimized to achieve the desired separation. Detection in CE can be accomplished using UV-Vis absorbance, fluorescence, or by coupling it to a mass spectrometer (CE-MS).
Other chromatographic techniques that could potentially be applied include hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the separation of highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water.
Sample Preparation and Matrix Effects in Complex Biological or Environmental Samples
The accurate quantification of this compound in complex matrices like blood, urine, or environmental water samples is highly dependent on the sample preparation method. The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.
Common sample preparation techniques include:
Protein Precipitation: For biological fluids like plasma or serum, proteins are often precipitated using organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid). The supernatant containing the analyte is then further processed.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. The choice of extraction solvent is crucial and depends on the polarity of the analyte.
Solid-Phase Extraction (SPE): SPE is a highly versatile technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. Different types of SPE sorbents (e.g., reversed-phase, normal-phase, ion-exchange) can be used depending on the properties of the analyte and the matrix.
Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS. These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of an internal standard, a compound that is structurally similar to the analyte but isotopically labeled, is the most effective way to compensate for matrix effects and other sources of variability in the analytical method.
Table 3: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Protein Precipitation | Simple, fast, inexpensive | Non-selective, may result in significant matrix effects |
| Liquid-Liquid Extraction | Good for removing salts and polar interferences | Can be labor-intensive, requires large volumes of organic solvents |
| Solid-Phase Extraction | High selectivity, high concentration factor, amenable to automation | Can be more expensive and time-consuming to develop the method |
Mechanistic Biochemical and Chemo Enzymatic Studies
Enzyme Characterization and Kinetic Analysis for Thiobutanone Reductases and Related Enzymes
No information was found on enzymes that specifically act on 4-Hydroxy-3-methylsulfanylbutan-2-one, such as "thiobutanone reductases." Consequently, data on their characterization and kinetic parameters are not available.
Substrate Specificity and Inhibitor Profiling in in vitro and Model Organism Systems
There is no available research detailing the substrate specificity of enzymes for this compound or any studies on inhibitor profiling in either in vitro setups or model organisms.
Co-factor Dependencies and Reaction Thermodynamics in Biocatalytic Processes
Information regarding the co-factor requirements for any potential enzymatic reactions involving this compound is absent from the searched literature. Similarly, thermodynamic data for any biocatalytic processes with this compound could not be located.
Chemical Biology Applications and Research Probes
Utilization as a Building Block in the Synthesis of More Complex Molecules
No information could be found regarding the use of 4-Hydroxy-3-methylsulfanylbutan-2-one as a precursor or intermediate in the synthesis of other molecules.
Probing Metabolic Pathways in Model Organisms (non-human, non-clinical)
There is no available research on the application of this compound as a probe to investigate metabolic activities in any non-human or non-clinical model organisms.
Development of Analytical Standards and Reference Materials for Research Purposes
No data exists on the development or use of this compound as an analytical standard or reference material for research.
Table of Compound Names Mentioned
Since no information was found for the primary compound of interest or any related compounds within the specified scope, a table of compound names cannot be generated.
Future Perspectives and Research Challenges
Elucidation of Broader Biological and Ecological Roles
A significant area of future research for both compounds is the comprehensive understanding of their biological and ecological significance.
For 4-Hydroxy-3-methylbutan-2-one , there is a notable gap in the scientific literature regarding its natural occurrence and specific roles in biological systems. Future research should aim to identify natural sources of this compound and investigate its potential involvement in cellular signaling pathways or as an intermediate in metabolic processes. Understanding its ecological impact, including its interactions with other organisms and its fate in the environment, is also a critical research avenue.
In contrast, 4-methylsulfanylbutan-2-one has been identified in Flavobacterium and Nicotiana tabacum. nih.gov It is also recognized as a flavoring agent. nih.gov Future investigations should focus on elucidating its specific biosynthetic and degradation pathways in these organisms. Furthermore, its role as a semiochemical (a chemical involved in communication) in plant-microbe or plant-insect interactions presents an exciting area for ecological research. The potential for this compound to influence microbial communities or act as a signaling molecule in soil ecosystems warrants further investigation.
| Compound | Current Understanding | Future Research Directions |
|---|---|---|
| 4-Hydroxy-3-methylbutan-2-one | Limited information on natural occurrence and biological activity. | - Identification of natural sources.
|
| 4-methylsulfanylbutan-2-one | Identified in Flavobacterium and Nicotiana tabacum; used as a flavoring agent. nih.gov | - Elucidation of biosynthetic and degradation pathways.
|
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly synthetic methods is a key challenge for the broader application of these compounds.
For 4-Hydroxy-3-methylbutan-2-one , existing synthesis methodologies provide a foundation for future innovation. One patented method describes its synthesis from 1,3-butanediol. google.com Another approach involves the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one, suggesting its utility as a building block. google.com Future research should focus on developing biocatalytic or green chemistry-based synthetic routes. This could involve the use of engineered enzymes or whole-cell biocatalysts to improve stereoselectivity and reduce the use of hazardous reagents and solvents.
The synthesis of 4-methylsulfanylbutan-2-one is less documented in publicly available literature. A significant research challenge is the development of novel and sustainable synthetic strategies. Drawing inspiration from the synthesis of other sulfur-containing compounds, future work could explore enzymatic approaches or the use of green solvents and catalysts to establish efficient and scalable production methods. nih.gov The development of one-pot syntheses would also be a valuable advancement. mdpi.com
| Compound | Current Approaches | Future Research Focus |
|---|---|---|
| 4-Hydroxy-3-methylbutan-2-one | - Synthesis from 1,3-butanediol. google.com | - Biocatalytic synthesis for improved stereoselectivity.
|
| 4-methylsulfanylbutan-2-one | Limited information on specific synthetic routes. | - Development of novel enzymatic and green synthetic methods.
|
Advanced Analytical Tool Development for in situ Monitoring
Real-time monitoring of chemical processes is essential for understanding reaction kinetics, optimizing yields, and ensuring product quality. A key challenge is the development of advanced analytical tools for the in situ monitoring of both 4-Hydroxy-3-methylbutan-2-one and 4-methylsulfanylbutan-2-one.
Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy have shown promise for the real-time analysis of chemical reactions. nih.govmdpi.com The application of these process analytical technologies (PAT) to the synthesis and biological production of these butanones would provide valuable insights into their formation and consumption dynamics. Furthermore, the development of selective and sensitive biosensors could enable the in situ detection of these compounds in complex biological and environmental matrices. For laboratory analysis, gas chromatography-mass spectrometry (GC-MS) is a valuable tool. nist.gov
| Analytical Approach | Application | Future Development |
|---|---|---|
| Raman and FTIR Spectroscopy | Real-time monitoring of synthesis and biological processes. nih.govmdpi.com | Development of specific probes and calibration models for quantitative analysis. |
| Biosensors | In situ detection in biological and environmental samples. | Design of highly selective and sensitive biosensors based on enzymes or antibodies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification in complex mixtures. nist.gov | Method optimization for trace-level detection and quantification. |
Integration with Systems Biology and Metabolomics Research for Comprehensive Understanding
To fully comprehend the roles of 4-Hydroxy-3-methylbutan-2-one and 4-methylsulfanylbutan-2-one in biological systems, their integration into systems biology and metabolomics research is essential. dbkgroup.orgdbkgroup.orgnih.govdaad.deresearchgate.netnih.govsemanticscholar.org
4-methylsulfanylbutan-2-one is listed in the Human Metabolome Database (HMDB), indicating its presence in human systems and its relevance to metabolomics studies. nih.gov Future research should focus on quantifying its levels in different tissues and biofluids and correlating these with physiological or pathological states. Integrating this data with other 'omics' data (genomics, transcriptomics, proteomics) will help to place it within larger metabolic networks and understand its functional significance.
For 4-Hydroxy-3-methylbutan-2-one , a primary research challenge is its initial identification and quantification in biological samples. Once analytical methods are established, it can be incorporated into metabolomics workflows. This will enable the discovery of its metabolic context and its potential as a biomarker for diseases or environmental exposures. The application of computational modeling will be crucial for simulating its behavior within metabolic pathways and predicting its interactions with other cellular components.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Hydroxy-3-methylsulfanylbutan-2-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via thioether oxidation using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Post-synthesis, purity is confirmed through column chromatography (silica gel, hexane/ethyl acetate gradient) and validated by HPLC (C18 column, methanol/water mobile phase) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with characteristic peaks for the hydroxyl (-OH, δ 1.5–2.5 ppm) and methylsulfanyl (-SCH₃, δ 2.1–2.3 ppm) groups .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- FT-IR : Identify functional groups (e.g., hydroxyl stretch at 3200–3600 cm⁻¹, carbonyl at ~1700 cm⁻¹).
- GC-MS : Assess volatility and fragmentation patterns (e.g., m/z 132 for molecular ion).
- HPLC : Use a reversed-phase C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) for retention time consistency .
- NMR : Assign stereochemistry and confirm substitution patterns .
Q. How can researchers validate the stability of this compound in storage?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months. Monitor degradation via HPLC and quantify impurities (e.g., sulfoxide derivatives via LC-MS). Store in amber vials at -20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How to resolve contradictions in reported reactivity data for this compound under oxidative conditions?
- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst selection. Replicate experiments using controlled conditions:
- Compare oxidation in polar (acetonitrile) vs. non-polar (toluene) solvents.
- Use radical scavengers (e.g., BHT) to assess free-radical pathways.
- Cross-validate results with DFT calculations (e.g., Gaussian software) to predict intermediate stability .
Q. What experimental designs are suitable for studying the compound’s interaction with biological systems?
- Methodological Answer : For antimicrobial studies:
- Use microbroth dilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Include positive controls (e.g., ampicillin) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293).
- For mechanistic insights, perform proteomic profiling or molecular docking to identify target proteins .
Q. How to standardize pharmacokinetic studies of this compound in vivo?
- Methodological Answer :
- Sample Preparation : Plasma protein precipitation (acetonitrile) followed by SPE cleanup.
- LC-MS/MS Quantification : Use deuterated internal standards (e.g., d₃-4-Hydroxy-3-methylsulfanylbutan-2-one) for accuracy.
- Pharmacokinetic Modeling : Non-compartmental analysis (NCA) for AUC, Cmax, and t₁/₂ calculations. Validate with compartmental models (e.g., WinNonlin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
